molecular formula C24H18ClFN6O3 B2652747 N-(3-chloro-4-fluorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1111974-65-2

N-(3-chloro-4-fluorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2652747
CAS No.: 1111974-65-2
M. Wt: 492.9
InChI Key: XKIKRIGIBUPTAF-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide” is a complex organic compound that features a variety of functional groups, including a chloro-fluorophenyl group, a cyclopropyl-oxadiazole moiety, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-fluorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the oxadiazole moiety and the chloro-fluorophenyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its various functional groups could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, making it a potential drug candidate.

Industry

In industry, the compound could be used in the development of new materials. Its unique structure might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism by which “N-(3-chloro-4-fluorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide” exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyrimidoindole derivatives, oxadiazole-containing molecules, and chloro-fluorophenyl compounds

Uniqueness

What sets “N-(3-chloro-4-fluorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide” apart is its combination of functional groups, which might confer unique reactivity and biological activity.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN6O3/c25-16-9-14(7-8-17(16)26)28-19(33)10-32-18-4-2-1-3-15(18)21-22(32)24(34)31(12-27-21)11-20-29-23(30-35-20)13-5-6-13/h1-4,7-9,12-13H,5-6,10-11H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIKRIGIBUPTAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)CN3C=NC4=C(C3=O)N(C5=CC=CC=C54)CC(=O)NC6=CC(=C(C=C6)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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